3-Formyl-5-methoxy-4-methylbenzonitrile
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Overview
Description
3-Formyl-5-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-methoxy-4-methylbenzonitrile typically involves the formylation of 5-methoxy-4-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-methoxy-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Carboxy-5-methoxy-4-methylbenzonitrile.
Reduction: 3-Hydroxymethyl-5-methoxy-4-methylbenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5-methoxy-4-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of organic pigments and dyes, which are evaluated for their optical properties.
Mechanism of Action
The mechanism of action of 3-Formyl-5-methoxy-4-methylbenzonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
3-Methoxy-4-methylbenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Cyano-2-methoxytoluene: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness: 3-Formyl-5-methoxy-4-methylbenzonitrile is unique due to the presence of the formyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-formyl-5-methoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-7-9(6-12)3-8(5-11)4-10(7)13-2/h3-4,6H,1-2H3 |
InChI Key |
XAWGWRWRNFYHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C#N)C=O |
Origin of Product |
United States |
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